

An In-depth Technical Guide to the Purity Specifications of NH2-PEG4-COOMe

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NH2-PEG4-COOMe

Cat. No.: B13541105

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purity specifications for the heterobifunctional linker, **NH2-PEG4-COOMe** (Amino-PEG4-Methyl Ester). As a critical reagent in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), ensuring its purity and structural integrity is paramount for reproducible and reliable results. This document outlines the key quality attributes, analytical methodologies for their assessment, and typical impurity profiles.

Core Purity Specifications

High-purity **NH2-PEG4-COOMe** is essential for consistent performance in conjugation reactions and to minimize the introduction of unknown variables into experimental and therapeutic constructs. The following tables summarize the typical purity specifications for research and development grade **NH2-PEG4-COOMe**.

Table 1: General Physicochemical Properties

Property	Specification
Appearance	Colorless to pale yellow oil or liquid
Molecular Formula	C11H23NO6
Molecular Weight	265.30 g/mol
Solubility	Soluble in water and most organic solvents
Storage	Store at -20°C, desiccated

Table 2: Purity and Impurity Profile

Test	Specification	Method
Purity (by HPLC)	≥ 95.0%	Reversed-Phase HPLC (RP-HPLC)
Identity	Conforms to structure	¹ H NMR, ¹³ C NMR, MS
Polydispersity Index (PDI)	≤ 1.05	GPC/SEC (if applicable)
Individual Impurity (by HPLC)	≤ 0.5%	RP-HPLC
Total Impurities (by HPLC)	≤ 5.0%	RP-HPLC
Water Content	≤ 0.5%	Karl Fischer Titration
Residual Solvents	Meets USP <467> limits	Headspace GC-MS
Heavy Metals	≤ 10 ppm	ICP-MS
Endotoxin (for in vivo applications)	< 1 EU/mg	LAL Test

Experimental Protocols

Detailed analytical methods are crucial for the accurate assessment of **NH2-PEG4-COO*Me*** purity. The following are standard protocols for the key analytical techniques.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a primary method for assessing the purity of **NH2-PEG4-COOMe** and separating it from potential impurities. Due to the lack of a strong UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.

- Instrumentation: HPLC system with a binary pump, autosampler, column oven, and CAD or ELSD.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 μ m particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Program:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-18 min: 95% B
 - 18-18.1 min: 95% to 5% B
 - 18.1-25 min: 5% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve the sample in a 50:50 mixture of Water/Acetonitrile to a concentration of approximately 1 mg/mL.

- Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all peaks.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of **NH₂-PEG4-COOMe**.

- Instrumentation: 400 MHz or higher NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 , or DMSO-d_6).
- ^1H NMR Parameters:
 - Pulse Sequence: Standard single-pulse.
 - Number of Scans: 16-64.
 - Relaxation Delay (D1): 5 seconds for quantitative analysis.
- ^{13}C NMR Parameters:
 - Pulse Sequence: Proton-decoupled.
 - Number of Scans: 1024 or more.
- Data Analysis: Process the spectra (Fourier transform, phase and baseline correction). Reference the spectrum to the residual solvent peak. The integration of peaks in the ^1H NMR spectrum should be consistent with the number of protons in the structure.

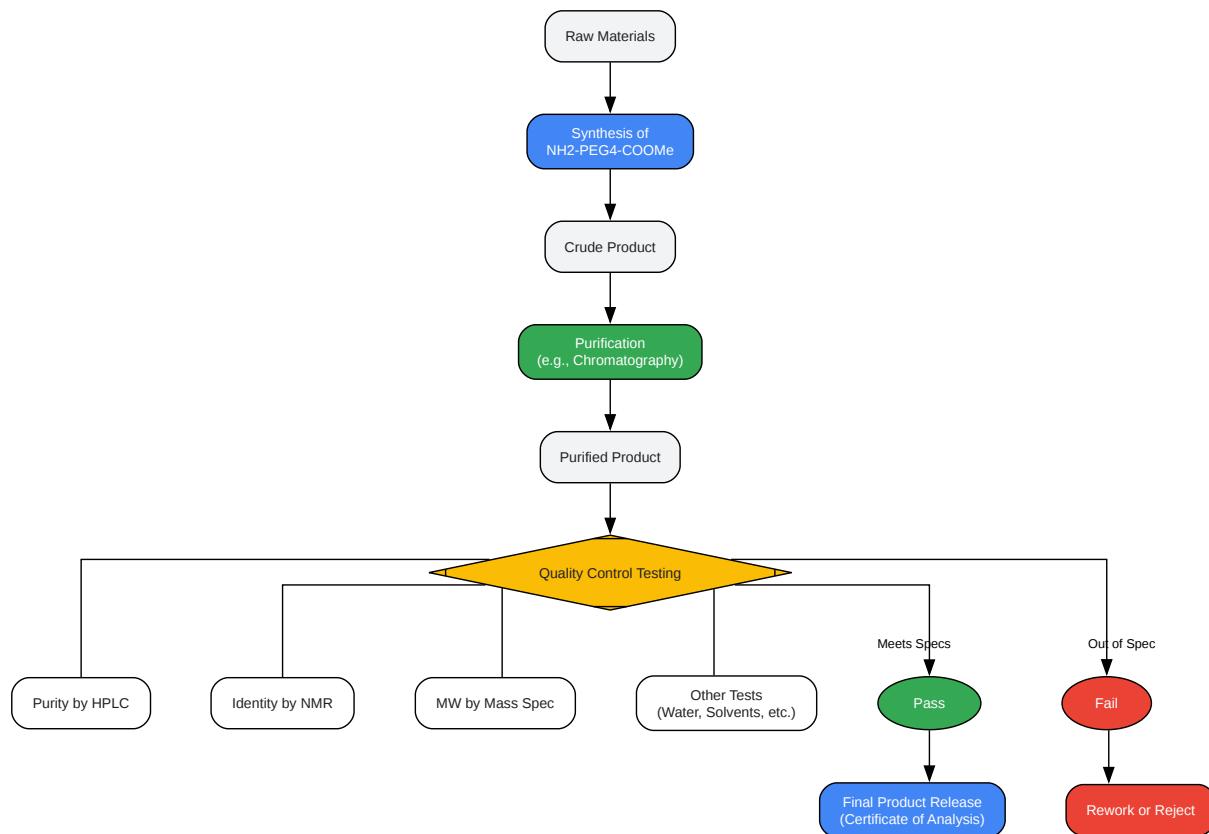
Table 3: Expected ^1H NMR Chemical Shifts (in CDCl_3)

Assignment	Approximate Chemical Shift (δ , ppm)	Multiplicity	Integration
-NH ₂	~1.5-2.5	Broad singlet	2H
-CH ₂ -NH ₂	~2.85	Triplet	2H
-O-CH ₂ -CH ₂ -O- (PEG backbone)	~3.55-3.70	Multiplet	16H
-O-CH ₃ (Methyl ester)	~3.65	Singlet	3H
-CH ₂ -COOMe	~2.50	Triplet	2H

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this analysis.

- Instrumentation: ESI Time-of-Flight (TOF) or Orbitrap mass spectrometer.
- Sample Preparation: Prepare a dilute solution of the sample (1-10 μ g/mL) in a suitable solvent like acetonitrile/water with 0.1% formic acid.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Mass Range: m/z 100-1000.
- Data Analysis: The resulting spectrum should show a major peak corresponding to the mass of the molecule plus an adduct ion (e.g., $[M+H]^+$, $[M+Na]^+$).


Table 4: Expected Molecular Ions in ESI-MS

Ion Species	Formula	Expected m/z (Monoisotopic)
[M+H] ⁺	C ₁₁ H ₂₄ NO ₆ ⁺	266.16
[M+Na] ⁺	C ₁₁ H ₂₃ NNaO ₆ ⁺	288.14
[M+K] ⁺	C ₁₁ H ₂₃ KNO ₆ ⁺	304.12

Visualizations

Quality Control Workflow for NH2-PEG4-COOMe

The following diagram illustrates a typical quality control workflow for ensuring the purity and identity of **NH2-PEG4-COOMe**.

[Click to download full resolution via product page](#)

Caption: Quality Control Workflow for **NH2-PEG4-COOMe** Production.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Purity Specifications of NH2-PEG4-COO*Me*]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13541105#purity-specifications-for-nh2-peg4-coome\]](https://www.benchchem.com/product/b13541105#purity-specifications-for-nh2-peg4-coome)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com